

Application Note: ^1H and ^{13}C NMR Spectral Analysis of 3-Chlorobenzoic Acid

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Compound of Interest

Compound Name: 3-Chlorobenzoate

Cat. No.: B1228886

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of 3-chlorobenzoic acid. It includes tabulated spectral data with assignments, a comprehensive experimental protocol for sample preparation and data acquisition, and a visual representation of the spectral assignments. This information is crucial for the structural verification and quality control of 3-chlorobenzoic acid in research and development settings.

Spectral Data and Interpretation

The ^1H and ^{13}C NMR spectra of 3-chlorobenzoic acid were acquired in deuterated dimethyl sulfoxide (DMSO-d_6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

^1H NMR Spectral Data

The ^1H NMR spectrum exhibits a highly deshielded singlet corresponding to the carboxylic acid proton and a complex pattern in the aromatic region for the four benzene ring protons.

Table 1: ^1H NMR Data for 3-Chlorobenzoic Acid (400 MHz, DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
13.34	Singlet (broad)	-	1H	COOH
7.79	Multiplet	-	2H	H-2, H-6
7.70	Multiplet	-	1H	H-4
7.55	Triplet	8.08 Hz	1H	H-5

Data sourced from: ChemicalBook, Royal Society of Chemistry.[\[1\]](#)[\[2\]](#)

Interpretation:

- The broad singlet at 13.34 ppm is characteristic of a carboxylic acid proton.
- The aromatic region shows four protons. The triplet at 7.55 ppm is assigned to H-5, which is coupled to H-4 and H-6.
- The multiplet at 7.79 ppm, integrating to two protons, is assigned to H-2 and H-6, which are in closer proximity to the electron-withdrawing carboxylic acid and chloro groups.
- The remaining multiplet at 7.70 ppm is assigned to H-4.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 3-Chlorobenzoic Acid (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
166.54	C=O
133.82	C-3
133.37	C-6
133.15	C-1
131.30	C-5
129.30	C-2
128.37	C-4

Data sourced from: ChemicalBook, Royal Society of Chemistry.[\[1\]](#)[\[2\]](#)

Interpretation:

- The signal at 166.54 ppm is assigned to the carbonyl carbon of the carboxylic acid group.
- The signal at 133.82 ppm corresponds to the carbon atom directly attached to the chlorine (C-3).
- The other quaternary carbon, C-1, attached to the carboxylic acid group, resonates at 133.15 ppm.
- The remaining four signals correspond to the protonated aromatic carbons (C-2, C-4, C-5, and C-6).

Experimental Protocols

This section outlines the standard procedure for the preparation and NMR analysis of a 3-chlorobenzoic acid sample.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Weighing: Accurately weigh 5-25 mg of 3-chlorobenzoic acid for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.[3][4]
- Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. [3]
- Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use a sonicator for a short period.
- Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.[3][7]
- Capping: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

NMR Data Acquisition

The following are typical parameters for acquiring ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer.[8][9]

^1H NMR Spectrum Acquisition:

- Spectrometer: 400 MHz NMR Spectrometer
- Solvent: DMSO-d₆
- Lock: Deuterium signal from the solvent.
- Shimming: Optimize the magnetic field homogeneity using the lock signal.
- Pulse Angle: 30-45°
- Spectral Width: -2 to 15 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 scans

¹³C NMR Spectrum Acquisition:

- Experiment Type: Proton-decoupled ¹³C experiment
- Spectral Width: 0 to 220 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to ensure all peaks are in positive absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or an internal standard like TMS (0 ppm).
- Integrate all peaks in the ¹H spectrum.

Visualization of Spectral Assignments

The following diagram illustrates the correlation between the chemical structure of 3-chlorobenzoic acid and its corresponding NMR signals.

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